molecular formula C4H8ClF2N B13603886 4,4-Difluorobut-3-en-1-aminehydrochloride

4,4-Difluorobut-3-en-1-aminehydrochloride

Katalognummer: B13603886
Molekulargewicht: 143.56 g/mol
InChI-Schlüssel: CPNLJANBZPNPOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Difluorobut-3-en-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of two fluorine atoms attached to a butene backbone, along with an amine group and a hydrochloride salt. This compound is of interest due to its unique chemical properties and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of difluoromethylation reagents and catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of 4,4-difluorobut-3-en-1-amine hydrochloride may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Difluorobut-3-en-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobutene oxides, while reduction can produce difluorobutylamines .

Wissenschaftliche Forschungsanwendungen

4,4-Difluorobut-3-en-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,4-difluorobut-3-en-1-amine hydrochloride involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to specific targets. The amine group allows for interactions with various biological molecules, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,4-Difluoroadamantan-1-amine hydrochloride
  • 2,3-Dichlorohexafluoro-2-butene
  • Difluoromethylated compounds

Uniqueness

4,4-Difluorobut-3-en-1-amine hydrochloride is unique due to its specific structural features, such as the position of the fluorine atoms and the presence of an amine group. These characteristics differentiate it from other similar compounds and contribute to its distinct chemical and biological properties .

Eigenschaften

Molekularformel

C4H8ClF2N

Molekulargewicht

143.56 g/mol

IUPAC-Name

4,4-difluorobut-3-en-1-amine;hydrochloride

InChI

InChI=1S/C4H7F2N.ClH/c5-4(6)2-1-3-7;/h2H,1,3,7H2;1H

InChI-Schlüssel

CPNLJANBZPNPOX-UHFFFAOYSA-N

Kanonische SMILES

C(CN)C=C(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.